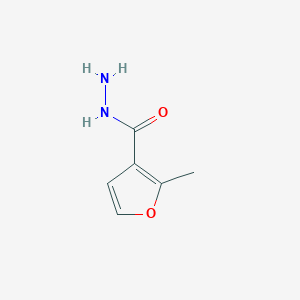

2-Methylfuran-3-carbohydrazide

説明

Contextualization within Furan (B31954) Chemistry Research

2-Methylfuran-3-carbohydrazide is a heterocyclic compound that has garnered attention within the field of synthetic and medicinal chemistry. Its core structure features a furan ring, a five-membered aromatic heterocycle containing one oxygen atom. Furan derivatives are a significant class of compounds, often studied for their presence in bioactive natural products and their utility as versatile intermediates in organic synthesis. mdpi.comontosight.ai

The research surrounding this compound is situated within the broader exploration of furan chemistry, which aims to synthesize novel heterocyclic systems with potential applications in medicine and materials science. mdpi.comscholarsresearchlibrary.com The compound serves as a valuable building block, primarily due to the reactivity of its carbohydrazide (B1668358) group, which allows for the construction of more complex molecular architectures. nih.govajgreenchem.com For instance, it is a precursor in the synthesis of various derivatives, including Schiff bases and other heterocyclic rings like 1,3,4-oxadiazoles, by reacting its hydrazide function with aldehydes, ketones, or other reagents. ijcce.ac.irmdpi.comnih.gov

Significance of the Carbohydrazide Moiety in Chemical Biology

The carbohydrazide functional group (–CONHNH₂) is a key structural motif in medicinal chemistry, recognized for its role as a pharmacophore in a multitude of biologically active molecules. nih.govresearchgate.net Hydrazides and their derivatives, particularly hydrazones formed by condensation with carbonyl compounds, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govajgreenchem.comresearchgate.net

The presence of the carbohydrazide moiety in a molecule provides specific chemical properties, such as the ability to form hydrogen bonds and chelate metal ions, which can be crucial for interacting with biological targets like enzymes and receptors. researchgate.netevitachem.com This functional group is a versatile linker and a synthetic intermediate for creating various heterocyclic systems, further expanding the chemical space for drug discovery. nih.govajgreenchem.com The investigation of compounds like this compound is part of a larger effort to leverage the biological potential of the carbohydrazide scaffold. nih.govresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound primarily follows a trajectory of synthesis and derivatization to explore new chemical entities for potential therapeutic applications. ontosight.aiontosight.ai A major focus is its use as a starting material to generate a library of related compounds, whose biological activities can then be systematically evaluated.

A common synthetic route involves the condensation of the this compound with various aldehydes and ketones to produce a series of N'-substituted hydrazone derivatives. scholarsresearchlibrary.comijcce.ac.irresearchgate.net These reactions are often straightforward, proceeding under mild acidic conditions. ijcce.ac.ir

Table 1: Examples of Derivatives Synthesized from this compound Precursors

| Derivative Class | Synthetic Reactant | Resulting Structure | Research Focus |

|---|---|---|---|

| Hydrazones | Aromatic Aldehydes | N'-Arylidene-2-methylfuran-3-carbohydrazides | Exploration of antimicrobial and anticancer activities. scholarsresearchlibrary.comontosight.aiontosight.ai |

| Hydrazones | Ketones | N'-Alkylidene-2-methylfuran-3-carbohydrazides | Synthesis of intermediates for further cyclization. ijcce.ac.irresearchgate.net |

| 1,3,4-Oxadiazoles | Aroylhydrazines (multi-step synthesis starting from a furan carboxylate) | 5-(5-Aryl-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carbohydrazide | Investigation of enzyme inhibition, such as tyrosinase. mdpi.comnih.gov |

Another significant research path is the multi-step synthesis of more complex heterocyclic systems where the furan-3-carbohydrazide (B2651800) structure is a core component. For example, derivatives of 2-methylfuran-3-carboxylic acid are used to create 1,3,4-oxadiazole (B1194373) rings, which are then converted into the final carbohydrazide. mdpi.comnih.gov These more elaborate molecules are often designed to target specific biological pathways. nih.gov For instance, studies have explored the effect of such derivatives on tyrosinase enzyme activity, which is relevant to conditions like Parkinson's disease and cancer. nih.gov The thermodynamics and kinetics of its reactions, for example with pyridoxal-5-phosphate, have also been a subject of study. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylfuran-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQJEDANHVDMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365763 | |

| Record name | 2-methylfuran-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315672-60-7 | |

| Record name | 2-methylfuran-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315672-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Methylfuran-3-carbohydrazide

The formation of this compound is typically achieved through the hydrazinolysis of a corresponding ester precursor. This method is efficient and widely utilized for preparing carbohydrazides from various ester functional groups.

While direct synthesis from Ethyl 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carboxylate is not extensively documented, analogous reactions provide a strong basis for this pathway. Research on structurally similar compounds, such as acetylfuran derivatives bearing the same 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan core, demonstrates their successful conversion into hydrazide derivatives. ekb.eg In a typical procedure, the furan (B31954) derivative is dissolved in ethanol (B145695) along with a hydrazide, such as cyanoacetohydrazide or thiocarbohydrazide, and a catalytic amount of concentrated sulfuric acid is added. ekb.eg The reaction mixture is stirred, leading to the formation of the corresponding hydrazone. This suggests that the reaction of Ethyl 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carboxylate with hydrazine (B178648) hydrate (B1144303) under similar acidic or neutral conditions would proceed via nucleophilic acyl substitution to yield 2-Methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carbohydrazide.

The most direct and common method for synthesizing this compound is the condensation of a methyl or ethyl 2-methylfuran-3-carboxylate with hydrazine hydrate. This reaction is a standard procedure for converting esters to their corresponding hydrazides. nih.govvjol.info.vn The process generally involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. nih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the stable carbohydrazide (B1668358). The reaction is typically driven to completion by the volatility of the alcohol byproduct.

Table 1: Synthesis of Carbohydrazides via Hydrazinolysis of Esters

| Starting Ester | Reagent | Solvent | Conditions | Product |

| Methyl 2-methylfuran-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | This compound |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 2-Oxo-2H-chromene-3-carbohydrazide nih.gov |

| Ethyl benzofuran-2-carboxylate | Hydrazine Hydrate | N/A | Treatment | Benzofuran-2-carbohydrazide vjol.info.vn |

Derivatization Strategies for this compound

The carbohydrazide functional group in this compound is a key handle for further molecular elaboration. Its reaction with various electrophiles, particularly carbonyl compounds, opens pathways to a diverse array of derivatives, including hydrazones and complex heterocyclic systems.

The condensation of this compound with aldehydes and ketones is a cornerstone of its derivatization chemistry, leading to the formation of hydrazones which can be isolated or used as intermediates for more complex cyclization reactions.

This compound readily reacts with a wide range of aromatic aldehydes and cyclic ketones to form N'-substituted hydrazones. vulcanchem.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. These reactions are often carried out in a solvent like ethanol and may be catalyzed by a few drops of acid. This general approach has been used to synthesize various N'-[(E)-arylmethylidene]-2-methylfuran-3-carbohydrazides. vulcanchem.com Similarly, reaction with cyclic ketones, such as substituted cyclohexanones, yields N'-(cyclohexylidene)-2-methylfuran-3-carbohydrazide intermediates.

Table 2: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product |

| 4-tert-Butylbenzaldehyde | N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide vulcanchem.com |

| 2-Methylbenzaldehyde | 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide |

| 4-Substituted Cyclohexanone | N'-(4-substituted-cyclohexylidene)-2-methylfuran-3-carbohydrazide |

A significant application of the hydrazones derived from this compound is their use in multicomponent reactions to form complex heterocyclic structures. One such transformation is the synthesis of spirothiazolidinones. This is achieved through a cyclocondensation reaction involving three components: this compound, a cyclic ketone, and a mercaptoalkanoic acid (such as 2-mercaptopropionic acid or thioglycolic acid).

The reaction proceeds in a stepwise manner. First, the this compound condenses with the cyclic ketone to form the hydrazone intermediate, as described previously. Subsequently, the mercaptoalkanoic acid is added. The thiol group of the acid attacks the imine carbon of the hydrazone, and an intramolecular cyclization occurs via condensation between the acid's carboxyl group and the secondary amine of the hydrazide, eliminating water to form the final spirothiazolidinone ring system. This reaction creates a spirocyclic center at the carbon originating from the ketone's carbonyl group.

Reactions with Carbonyl Compounds to Yield Carbohydrazide Derivatives

Formation of Bisaroylhydrazones

The synthesis of bisaroylhydrazones can be achieved through the condensation of dicarbonyl compounds with aroylhydrazines. ijcce.ac.ir In a related context, derivatives of this compound serve as precursors to dicarbonyl compounds, which can then react with various aroylhydrazines. This reaction typically involves the condensation of two equivalents of an aroylhydrazine with one equivalent of a dicarbonyl compound, leading to the formation of the corresponding bisaroylhydrazone derivatives. ijcce.ac.ir

Acetylation Reactions of Carbohydrazide Derivatives

Derivatives of this compound, particularly those bearing hydroxyl groups, readily undergo acetylation. For instance, 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazone derivatives can be acetylated to afford their corresponding acetyl derivatives. nih.govnih.govresearchgate.net This reaction is typically carried out using acetic anhydride (B1165640). nih.gov Similarly, acetylation is a key step in the transformation of other carbohydrazide derivatives synthesized from 5-(3', 4'-dihydroxy-tetrahydrofuran-2'-yl)-2-methyl-3-carbohydrazide. ijcce.ac.ir

Table 1: Examples of Acetylation Reactions

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methyl-N'-(1-phenylethylidene)furan-3-carbohydrazide | Acetic Anhydride | Tetra-O-acetyl derivative | researchgate.net |

| 5-(1,2,3,4-Tetrahydroxybutyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-2-methylfuran-3-carbohydrazide | Acetic Anhydride | Penta-O-acetyl derivative | researchgate.net |

| N'-(1-(4-Aminophenyl)ethylidene))-5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Acetic Anhydride | N,O-acetylated derivative | researchgate.net |

Oxidative Cyclization Pathways

Oxidative cyclization of this compound derivatives is a pivotal method for synthesizing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,3,4-oxathiadiazoles.

1,3,4-Oxadiazoles can be synthesized from carbohydrazide precursors through oxidative cyclization. One pathway involves the oxidative cyclization of O-acetyl derivatives of carbohydrazides to yield the corresponding 1,3,4-oxadiazole (B1194373) derivatives. ijcce.ac.ir An alternative and efficient method for this transformation is the reaction of hydrazone derivatives with reagents such as chloramine-T in refluxing ethanol, which has been shown to produce higher yields compared to older methods using iodine and mercuric oxide. mdpi.com This cyclization can also be achieved by treating acylhydrazones with various dehydrating agents. mdpi.com

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N'-(4-Methoxybenzoyl)-5-formyl-2-methylfuran-3-carbohydrazide | Chloramine-T, Ethanol | Ethyl 5-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carboxylate | 91% | mdpi.com |

| N'-Benzoyl-5-formyl-2-methylfuran-3-carbohydrazide | Chloramine-T, Ethanol | Ethyl 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carboxylate | 85% | mdpi.com |

| N'-(4-Chlorobenzoyl)-5-formyl-2-methylfuran-3-carbohydrazide | Iodine, Yellow Mercuric Oxide, Magnesium Oxide | Ethyl 5-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carboxylate | 41% | mdpi.com |

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound precursors typically proceeds via a thiosemicarbazone intermediate. nih.govnih.gov Formyl derivatives, obtained from the periodate (B1199274) oxidation of carbohydrazide compounds, are condensed with thiosemicarbazide (B42300) or its derivatives. nih.govnih.govmdpi.com The resulting thiosemicarbazones are then cyclized using a dehydrating agent like acetic anhydride to afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.govnih.gov

A similar multi-step approach is employed for the synthesis of 1,2,3,4-oxathiadiazole derivatives. The key intermediates in this pathway are p-tosylhydrazones. nih.govnih.govresearchgate.net These are formed by the condensation of formyl derivatives of the parent furan carbohydrazide with p-tosylhydrazine. nih.govnih.govmdpi.com Subsequent cyclization of the p-tosylhydrazone derivatives with acetic anhydride yields the desired 1,2,3,4-oxathiadiazole ring system. nih.govnih.govresearchgate.net

Condensation with Thiosemicarbazide and Derivatives

The condensation of aldehyde or ketone derivatives of this compound with thiosemicarbazide and its substituted analogs is a fundamental reaction for building precursors for thiadiazole synthesis. nih.govnih.govmdpi.com This acid-catalyzed condensation reaction leads to the formation of thiosemicarbazone derivatives. nih.govnih.govresearchgate.net For example, formyl derivatives obtained from the periodate oxidation of 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazones react with thiosemicarbazide or o-tolylthiosemicarbazide to yield the corresponding thiosemicarbazones in yields ranging from 43% to 99%. nih.gov

Table 3: Formation of Thiosemicarbazone Derivatives

| Furan Aldehyde Derivative | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| N'-(1-Phenylethylidene)-5-formyl-2-methylfuran-3-carbohydrazide | Thiosemicarbazide | Thiosemicarbazone | 99% | nih.gov |

| N'-(1-(4-Hydroxyphenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide | Thiosemicarbazide | Thiosemicarbazone | 43% | nih.gov |

| N'-(1-(4-Aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide | Thiosemicarbazide | Thiosemicarbazone | 80% | nih.gov |

| N'-(1-Phenylethylidene)-5-formyl-2-methylfuran-3-carbohydrazide | o-Tolylthiosemicarbazide | o-Tolylthiosemicarbazone | 95% | nih.gov |

Condensation with p-Tosylhydrazine

The condensation reaction between this compound and p-toluenesulfonylhydrazine (p-tosylhydrazine) represents a key transformation for the synthesis of N-substituted sulfonylhydrazides. This reaction typically proceeds by nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the sulfonyl group of p-tosylhydrazine, followed by the elimination of a molecule of water. The reaction is generally acid-catalyzed, which serves to activate the sulfonyl group towards nucleophilic attack.

The resulting N-(2-methylfuran-3-carbonyl)-N'-tosylhydrazine possesses a versatile chemical structure, incorporating both the furan moiety and the tosyl group. This combination of functional groups opens avenues for further synthetic manipulations, including cyclization reactions to form various heterocyclic systems. The general scheme for this condensation is depicted below:

Scheme 1: Condensation of this compound with p-Tosylhydrazine

Factors such as reaction temperature, solvent, and the nature of the acid catalyst can influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly employed to facilitate proton transfer and solubilize the reactants.

Mechanistic Investigations of this compound Reactions

Studies on Hydrazone Formation and Hydrolysis Kinetics

The formation of hydrazones from this compound involves the reaction of the carbohydrazide with an aldehyde or a ketone. Mechanistic studies on analogous systems have elucidated the key steps of this reversible reaction. The rate-limiting step for hydrazone formation at neutral pH is typically the dehydration of a tetrahedral intermediate. nih.gov This process can be subject to intramolecular catalysis, where neighboring acidic or basic groups can facilitate the proton transfer required for water elimination. nih.gov

The kinetics of hydrazone formation are significantly influenced by the pH of the reaction medium. Acid catalysis is generally observed, as protonation of the carbonyl group enhances its electrophilicity, while protonation of the hydrazine diminishes its nucleophilicity. Therefore, an optimal pH is often required to achieve the maximum reaction rate. The rate of hydrazone formation can also be affected by the electronic properties of the reacting aldehyde or ketone; electron-withdrawing groups on the carbonyl compound generally increase the reaction rate. nih.gov

The reverse reaction, the hydrolysis of hydrazones, is also a critical aspect of their chemistry. Hydrazone hydrolysis is catalyzed by acid. scispace.com The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water to form the same tetrahedral intermediate as in the formation reaction. Subsequent breakdown of this intermediate regenerates the carbonyl compound and the carbohydrazide. The stability of hydrazones to hydrolysis varies, with factors such as steric hindrance and electronic effects playing a significant role.

Proposed Mechanisms for Cyclization Reactions

The derivatives of this compound, particularly its hydrazones and N-acylhydrazones, are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The proposed mechanisms for these cyclizations often involve intramolecular nucleophilic attack from a nitrogen or oxygen atom of the carbohydrazide moiety onto an electrophilic center within the molecule.

For instance, the acid-catalyzed cyclization of a hydrazone derived from this compound could proceed via protonation of the imine nitrogen, followed by intramolecular attack of the furan oxygen or a carbon atom of the furan ring. The specific pathway and the resulting heterocyclic ring system would depend on the structure of the hydrazone and the reaction conditions.

In the case of cyclizations involving N-acylhydrazones, the amide nitrogen can act as a nucleophile, attacking an electrophilic site to form five- or six-membered rings. The nature of the acyl group and the presence of other functional groups will dictate the regioselectivity of the cyclization. Theoretical studies on similar systems can provide insights into the transition states and intermediates involved in these cyclization processes, aiding in the prediction of reaction outcomes and the design of new synthetic routes.

Purification and Characterization Techniques for Synthesized Compounds

Recrystallization Methods

Recrystallization is a fundamental technique for the purification of solid compounds synthesized from this compound. The selection of an appropriate solvent is crucial for successful recrystallization and is guided by the principle of "like dissolves like," as well as the desired solubility profile of the compound (sparingly soluble at room temperature and highly soluble at elevated temperatures).

Common solvents that may be suitable for the recrystallization of this compound derivatives include:

Alcohols: Ethanol and isopropanol (B130326) are often effective due to their polarity and ability to form hydrogen bonds. researchgate.net

Esters: Ethyl acetate (B1210297) can be a good choice for compounds with moderate polarity.

Aqueous mixtures: Mixtures of ethanol and water can provide a wide range of polarities, allowing for fine-tuning of the solubility. researchgate.net

The choice of solvent can impact the yield and purity of the final product, with some solvents potentially leading to greater losses during the process. researchgate.net The table below summarizes potential recrystallization solvents and their general applicability.

| Solvent System | Polarity | Typical Applicability |

| Ethanol | Polar Protic | Compounds with hydrogen bond donors/acceptors |

| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility |

| Ethyl Acetate | Polar Aprotic | Compounds of intermediate polarity |

| Ethanol/Water | Variable | Allows for fine-tuning of polarity for optimal solubility |

| Acetonitrile | Polar Aprotic | For moderately polar compounds |

Chromatographic Separations

Chromatographic techniques are indispensable for the purification of reaction mixtures and the isolation of pure compounds derived from this compound, especially when dealing with complex mixtures or when recrystallization is ineffective.

Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of reactions and for the initial screening of suitable solvent systems for column chromatography. A variety of stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (e.g., mixtures of hexane (B92381) and ethyl acetate) can be employed to achieve optimal separation.

Column Chromatography is the most common method for preparative scale purification. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for effective separation. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. A typical solvent gradient might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for the final purification of small quantities of material or for analytical purity assessment. Both normal-phase and reverse-phase HPLC can be utilized, depending on the polarity of the compounds to be separated.

Iii. Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of 2-methylfuran-3-carbohydrazide and its various derivatives, such as N-acylhydrazones (Schiff bases), can be determined.

Proton NMR (¹H-NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, key signals include those from the methyl group, the furan (B31954) ring protons, and the hydrazide (-CONHNH₂) moiety.

Upon condensation with aldehydes or ketones, the hydrazide is converted into an N-acylhydrazone, which introduces a new azomethine proton (-N=CH-). The ¹H-NMR spectra of these derivatives are characterized by several key resonances:

NH Proton: The amide proton of the hydrazone group is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, often between δ 11.40 and 12.20 ppm. nih.gov Its D₂O-exchangeable nature can confirm this assignment.

Azomethine Proton (-N=CH-): The proton of the imine group is also highly characteristic, resonating as a singlet typically in the range of δ 8.3–8.9 ppm. dergipark.org.trresearchgate.net The specific chemical shift is influenced by the electronic nature of the substituents on the aromatic or heterocyclic ring attached to this carbon. nih.gov

Furan Ring Protons: The two protons on the furan ring (H-4 and H-5) typically appear as doublets or multiplets. In a closely related compound, N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the furan protons resonate between δ 6.6 and 7.9 ppm. researchgate.net

Methyl Protons (-CH₃): The methyl group attached to the furan ring at the C2 position is expected to appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. nih.gov

It is noteworthy that N-acylhydrazones can exist as a mixture of conformational isomers (conformers) due to restricted rotation around the C(O)-N and N-N bonds, which can lead to the duplication of signals in the NMR spectrum. nih.govresearchgate.net

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -NH- (Amide) | 11.40 - 12.20 | Singlet (s) | Broad, D₂O exchangeable. |

| -N=CH- (Azomethine) | 8.30 - 8.90 | Singlet (s) | Position depends on substituents. dergipark.org.tr |

| Furan H-5 | ~7.8 - 7.9 | Doublet (d) or Singlet (s) | Chemical shift can vary based on substitution. researchgate.net |

| Furan H-4 | ~6.6 - 7.3 | Multiplet (m) or Doublet (d) | Couples with other ring protons. researchgate.net |

| -CH₃ (Methyl) | ~2.5 | Singlet (s) | Sharp, characteristic signal. nih.gov |

Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton. The key signals in the ¹³C-NMR spectrum of N-acylhydrazone derivatives of this compound include:

Carbonyl Carbon (-C=O): The amide carbonyl carbon is found significantly downfield, typically in the range of δ 164–170 ppm. nih.govnih.gov

Azomethine Carbon (-N=CH-): The imine carbon signal appears in the δ 140–165 ppm region, with its exact position sensitive to the electronic environment. dergipark.org.trnih.govkoyauniversity.org

Furan Ring Carbons: The carbons of the furan ring resonate in the aromatic region, generally between δ 110 and 155 ppm. The oxygen-bearing carbon (C2) and the substituted carbon (C3) will have distinct chemical shifts from the other ring carbons. For N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, furan carbons were assigned signals at 149.7, 145.9, 116.3, and 112.7 ppm. nih.gov

Methyl Carbon (-CH₃): The methyl carbon provides a signal in the upfield region of the spectrum.

| Carbon Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C=O (Carbonyl) | 164 - 170 | Signal for the amide carbon. nih.gov |

| -N=CH- (Azomethine) | 140 - 165 | Position is sensitive to substitution. dergipark.org.tr |

| Furan C2, C5 | 145 - 155 | Carbons adjacent to the oxygen atom. nih.gov |

| Furan C3, C4 | 110 - 120 | Other furan ring carbons. nih.gov |

| -CH₃ (Methyl) | 10 - 20 | Upfield signal. |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming structural assignments. A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another. For derivatives of this compound, COSY is particularly useful for:

Confirming the connectivity of the furan ring protons by observing cross-peaks between H-4 and H-5.

Establishing through-bond correlations between protons on the substituent group attached to the azomethine carbon.

Verifying the absence of coupling for singlet signals like the -NH, -N=CH-, and -CH₃ protons.

Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing unambiguous confirmation of the entire molecular structure. nih.gov

When this compound is reacted with pyridoxal-5-phosphate (PLP), a vitamin B6 derivative, a specific type of hydrazone is formed. ³¹P-NMR spectroscopy is a valuable tool for studying these derivatives, as it directly probes the phosphorus nucleus of the phosphate (B84403) group. The chemical shift of the ³¹P signal is highly sensitive to the microenvironment of the phosphate group, including its protonation state and its interactions with nearby functional groups. researchgate.netdocumentsdelivered.com

In aqueous solution, the ³¹P-NMR spectrum of PLP typically shows a single resonance. When PLP forms a hydrazone, the chemical environment of the phosphate moiety changes, which can lead to a shift in the ³¹P signal. This shift can provide information about the conformation of the molecule and potential intramolecular interactions, such as hydrogen bonding between the phosphate group and the hydrazone linkage. Studies on other PLP-hydrazones provide a basis for interpreting these spectral changes. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound and its N-acylhydrazone derivatives displays several characteristic absorption bands that confirm the presence of key functional groups:

N-H Stretching: The stretching vibration of the N-H bond in the amide group appears in the region of 3195–3310 cm⁻¹. nih.gov

C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. dergipark.org.tr

C=O Stretching (Amide I band): This is a very strong and prominent band appearing around 1640–1680 cm⁻¹, characteristic of the amide carbonyl group in the hydrazone linkage. nih.govresearchgate.net

C=N Stretching: The stretching vibration of the imine (azomethine) group is found in the 1595–1630 cm⁻¹ region. nih.govdergipark.org.tr This band confirms the formation of the hydrazone from the carbohydrazide (B1668358).

C=C Stretching: Aromatic and furan ring C=C stretching vibrations typically occur in the 1450–1600 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage within the furan ring are also identifiable, often appearing in the 1000-1300 cm⁻¹ region. nist.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-CONH-) | 3195 - 3310 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1640 - 1680 | Strong |

| C=N Stretch | Azomethine (-CH=N-) | 1595 - 1630 | Medium-Strong |

| C=C Stretch | Furan Ring | 1450 - 1600 | Variable |

| C-O-C Stretch | Furan Ring Ether | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₈N₂O₂), the molecular ion peak (M+) corresponds to the mass of the parent molecule after it has lost one electron. chemguide.co.uk The molecular weight of this compound is approximately 140.14 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak would be expected to appear at an m/z value of 140.

The molecular ion is both a cation and a radical, and its stability determines the intensity of its peak in the spectrum. pressbooks.pubmsu.edu Often, molecular ions are energetically unstable and can break apart into smaller, more stable fragments. chemguide.co.uk The fragmentation pattern is unique to the molecule's structure. For compounds containing carbonyl groups, such as carbohydrazides, common fragmentation includes alpha-cleavage on either side of the carbonyl group. libretexts.orgmiamioh.edu The most abundant fragment ion in the spectrum is known as the base peak. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net Compounds containing chromophores—functional groups with multiple bonds capable of absorbing radiation—exhibit characteristic absorption spectra.

In furan derivatives, the presence of the conjugated π-system and the oxygen heteroatom gives rise to electronic transitions, primarily π → π* and n → π*. For instance, a study on a related compound, [3-(hydroxyimino)butan-2-ylidene]furan-2-carbohydrazide, recorded its electronic absorption spectrum in a methanol/acetonitrile solution, demonstrating the utility of UV-Vis spectroscopy in characterizing such structures. researchgate.net Similarly, the UV-Vis spectrum of 2-acetyl-5-methylfuran (B71968) has been analyzed to understand its electronic properties. researchgate.net The absorption maxima (λmax) and molar absorptivity are key parameters obtained from a UV-Vis spectrum that help in the structural elucidation of these compounds.

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govrsc.org While data for this compound itself is not specified, extensive research on its derivatives provides significant insight into the structural characteristics of this class of compounds. mdpi.comnih.gov

Studies on various derivatives have reported a range of dihedral angles, highlighting the conformational flexibility of the hydrazide linkage.

| Derivative Compound | Rings Analyzed | Dihedral Angle (°) | Reference |

|---|---|---|---|

| (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide | Furan / Furan | 4.2 (2) | researchgate.net |

| (E)-N′-(3-Thienylmethylene)furan-2-carbohydrazide | Furan / Thiophene | 12.3 (1) | researchgate.net |

| N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide | Furan / Pyridine | 14.96 (10) (Molecule 1) | nih.gov |

| 5.53 (10) (Molecule 2) | |||

| N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | Thiophene / Pyridine | 21.4 (2) | nih.gov |

The packing of molecules in a crystal is governed by intermolecular interactions. kyoto-u.ac.jp In derivatives of this compound, hydrogen bonding is a dominant force, typically involving the hydrazide N-H group as a donor and the carbonyl oxygen or other heteroatoms as acceptors. These interactions often link molecules into one- or two-dimensional networks. researchgate.netresearchgate.net

In addition to hydrogen bonding, weaker interactions such as C-H···O, C-H···π, and π-π stacking also play a role in stabilizing the crystal structure. nih.govnih.govchemrxiv.org The π-π stacking interactions occur between the aromatic furan rings of adjacent molecules. nih.gov The presence and geometry of these interactions are critical for understanding the supramolecular architecture. bohrium.com

| Derivative Compound | Observed Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| (E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazide | N—H···O hydrogen bonds | Chains along the b-axis | researchgate.net |

| (E)-N′-(3-Thienylmethylene)furan-2-carbohydrazide | N—H···O, C—H···S, C—H···O hydrogen bonds | Two-dimensional network | researchgate.net |

| N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide | N—H···O, N—H···N, C—H···O, C—H···N hydrogen bonds; C—H···π and π–π interactions | Three-dimensional network | nih.gov |

Disorder Analysis in Crystal Structures

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of studies focused on the crystal structure and any potential disorder analysis for this compound. While crystallographic studies are essential for elucidating the three-dimensional arrangement of atoms in a solid state and can reveal phenomena such as positional or rotational disorder, no such data has been publicly reported for this specific compound.

Disorder in crystal structures refers to the phenomenon where atoms or groups of atoms are not located in a single, fixed position throughout the crystal lattice. Instead, they may occupy multiple positions with a certain statistical probability. This can arise from various factors, including thermal motion or the presence of different conformations of a molecule within the crystal. The analysis of such disorder is crucial for an accurate description of the crystal structure and for understanding the physical and chemical properties of the material.

In the context of related furan and carbohydrazide derivatives, crystallographic studies have sometimes revealed instances of disorder. For example, in some complex organic molecules, flexible parts of the molecule, such as side chains or rings, might adopt different conformations, leading to positional disorder. This is typically modeled during the refinement of the crystal structure by assigning fractional occupancies to the different atomic positions.

However, without experimental single-crystal X-ray diffraction data for this compound, any discussion of disorder within its crystal structure would be purely speculative. The scientific community awaits future crystallographic studies on this compound to illuminate its solid-state conformation and explore the possibility of any structural disorder.

Iv. Biological and Pharmacological Investigations

Antimicrobial Activities

Derivatives of furan (B31954) carbohydrazides, particularly Schiff bases and their metal complexes, have been a focus of antimicrobial research. The formation of an azomethine group (>C=N-) in Schiff bases is considered crucial for their biological activities.

Antibacterial Properties

The antibacterial potential of Schiff bases and other derivatives originating from furan-containing carbohydrazides has been evaluated against various bacterial strains. Research indicates that the biological activity of these compounds can be significantly influenced by the specific structural modifications made to the parent molecule.

For instance, studies on Schiff bases derived from related heterocyclic carbohydrazides have shown that their metal complexes often exhibit greater antibacterial activity than the ligands alone. This enhancement is attributed to the chelation process, which can increase the lipophilic nature of the compound, facilitating its transport across bacterial cell membranes. While direct studies on 2-methylfuran-3-carbohydrazide are limited, the general findings for furan-based carbohydrazide (B1668358) derivatives suggest that they are a promising class of compounds for further development as antibacterial agents.

One study synthesized a series of Schiff bases from 4-aminoantipyrine and various cinnamaldehydes, testing them against Gram-positive and Gram-negative bacteria. Only two compounds, 3f and 3h, showed inhibitory effects, primarily bacteriostatic, with Minimum Inhibitory Concentration (MIC) values under 250 µM against strains like Staphylococcus aureus and Listeria monocytogenes mdpi.com.

Table 1: Antibacterial Activity of Selected Schiff Base Derivatives (MIC in µM)

| Compound | S. aureus | E. faecalis | B. cereus | L. monocytogenes | E. coli |

|---|---|---|---|---|---|

| 3f | 125 | 250 | 125 | 125 | NE |

| 3h | 125 | 250 | 250 | 125 | NE |

NE: Not Effective at concentrations up to 250 µM

Antifungal Properties

The exploration of furan carbohydrazide derivatives has also extended to their potential as antifungal agents. Fungal infections, particularly from species like Candida, pose a significant health threat, necessitating the development of new antifungal drugs.

Research into nitrofuran derivatives has demonstrated their activity against a range of fungal species. In one study, a series of 17 nitrofuran derivatives were tested against various fungi, with some compounds showing potent activity. For example, against Paracoccidioides brasiliensis, compounds 3 and 9 had a Minimum Inhibitory Concentration (MIC) of 0.48 µg/mL, and against Histoplasma capsulatum, compound 11 also showed an MIC of 0.48 µg/mL mdpi.com. Similarly, derivatives have shown activity against Candida and Cryptococcus neoformans strains mdpi.com.

Another study on phenylthiazole derivatives containing an acylhydrazone moiety found several compounds with potent antifungal activities against phytopathogenic fungi. Specifically, compounds E4, E17, E23, and E26 were highly effective against Magnaporthe oryzae, with EC₅₀ values ranging from 1.29 to 1.66 μg/mL, which was superior to the commercial fungicide IPT (EC₅₀ = 3.22 μg/mL) nih.gov.

Table 2: Antifungal Activity of Selected Phenylthiazole Acylhydrazone Derivatives against M. oryzae

| Compound | EC₅₀ (μg/mL) |

|---|---|

| E4 | 1.66 |

| E17 | 1.45 |

| E23 | 1.50 |

| E26 | 1.29 |

| IPT (Control) | 3.22 |

These findings underscore the potential of modifying the furan carbohydrazide structure to develop effective antifungal agents.

Antiviral Activities

The structural framework of carbohydrazides has been utilized in the design of compounds with potential antiviral properties, including activity against influenza viruses and Hepatitis C virus (HCV).

Anti-Influenza Virus Activity (e.g., A/H3N2)

Carbohydrazide derivatives have been investigated as potential inhibitors of the influenza A virus. A study focused on designing and synthesizing analogs of a lead compound, HENC (3-hydroxy-N'-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide), to explore their anti-influenza activity nih.gov. The research highlighted that specific structural features are crucial for antiviral efficacy. The presence of a naphthalene ring, a carbohydrazide linker, and a hydroxyl group at a specific position were identified as important for the inhibitory activity against influenza A viruses nih.gov. Modifications to other parts of the molecule, such as substituting a phenyl or cyclohexyl group at the imine carbon, yielded the most potent antiviral activity nih.gov. While these compounds are not direct derivatives of this compound, they demonstrate the potential of the carbohydrazide core in developing anti-influenza agents. The lack of activity of certain furan analogues against influenza A/H1N1 and influenza B viruses suggests a specificity for the A/H3N2 strain in some cases amazonaws.com.

HCV Replication Inhibition (for nucleoside analogues)

Nucleoside analogues are a cornerstone of antiviral therapy. Modified ribonucleosides, such as 2′-C-methyl-adenosine and 2′-O-methyl-cytidine, have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication by targeting the NS5B polymerase nih.govsemanticscholar.org. These analogues must be converted intracellularly to their triphosphate form to become active inhibitors semanticscholar.org. The triphosphate then acts as a chain terminator during viral RNA synthesis nih.gov. The effectiveness of these nucleoside inhibitors in cell-based replicon systems correlates with the intracellular levels of their active triphosphate forms semanticscholar.org. While the direct synthesis of such nucleosides from this compound is not explicitly detailed, the furanose-like structure inherent in the furan ring suggests its potential as a scaffold for novel nucleoside analogue synthesis aimed at inhibiting HCV replication.

Anticancer and Antitumor Properties

The furan moiety is present in numerous compounds with demonstrated anticancer activity. Consequently, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents.

A study focused on new carbohydrazide derivatives bearing a furan moiety investigated their anticancer activity against the A549 human lung cancer cell line and normal BJ fibroblast cells researchgate.netdergipark.org.tr. The results from MTT assays showed that most of the synthesized compounds exhibited cytotoxic activity against the A549 cells, with IC₅₀ values ranging from 43.38 to 342.63 µM researchgate.netdergipark.org.tr. Notably, compound 3e showed a significant anticancer effect on A549 cells with an IC₅₀ value of 43.38 µM, while displaying no cytotoxic effects on the normal fibroblast cells, indicating a degree of selectivity researchgate.netdergipark.org.tr.

Table 3: In Vitro Anticancer Activity of Furan Carbohydrazide Derivatives on A549 Cancer Cells

| Compound | IC₅₀ (µM) |

|---|---|

| 3a | 104.25 |

| 3b | 115.63 |

| 3c | 125.88 |

| 3d | 117.25 |

| 3e | 43.38 |

| 3f | 342.63 |

| 3g | >400 |

| 3h | 134.13 |

Furthermore, research on benzofuran (B130515) derivatives, which share the core furan ring, has also revealed promising anticancer activity. The condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes yielded a series of compounds that were screened for activity against Erlich ascites carcinoma (EAC) cells nih.gov. This line of research supports the hypothesis that the furan carbohydrazide scaffold is a viable template for the development of novel anticancer agents.

Anti-inflammatory Properties

The furan nucleus is a component of many biologically active compounds, and its derivatives have been noted for their potential anti-inflammatory effects. nih.govnih.govresearchgate.net Furan-containing compounds can exhibit anti-inflammatory action through various mechanisms, such as the suppression of inflammatory mediators like nitric oxide (NO) and the reduction of lipid peroxides. nih.gov Natural furan derivatives, including benzofurans, have been shown to significantly inhibit the production of these inflammatory mediators. nih.gov The carbohydrazide moiety and its derivatives, particularly hydrazones, are also recognized for a wide spectrum of biological activities, which can include anti-inflammatory properties. Although direct studies on the anti-inflammatory activity of this compound are not extensively documented, the known properties of both the furan ring and the carbohydrazide functional group suggest that its derivatives are viable candidates for anti-inflammatory research. nih.gov

Antioxidant Activities

The antioxidant potential of compounds is crucial in combating oxidative stress, which is implicated in numerous diseases. The furan ring system is a feature of many natural products with effective antioxidant activities. researchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds. mdpi.comnih.govmdpi.com This test measures the ability of a substance to act as a hydrogen donor or free-radical scavenger. nih.gov When the stable DPPH radical accepts a hydrogen atom, its characteristic deep violet color fades to a pale yellow, a change that can be measured spectrophotometrically. mdpi.comnih.gov

While data on this compound is scarce, studies have been conducted on the antioxidant activity of derivatives synthesized from related structures, such as 5-(3', 4'-dihydroxy-tetrahydrofuran-2'-yl)-2-methyl-3-carbohydrazide. Research into various carbohydrazide and furan derivatives has demonstrated significant free radical scavenging activities, indicating the potential of this chemical class to act as effective antioxidants. arxiv.orgasianpubs.org

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, a key strategy in the development of therapeutic agents.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents for hyperpigmentation disorders and preventing browning in foods. nih.govnih.govmdpi.com Conversely, activators of tyrosinase are also of interest.

A study involving derivatives of 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide explored their effects on mushroom tyrosinase. The parent carbohydrazide was condensed with various ketones and further modified to produce a series of thiosemicarbazone and oxathiadiazole derivatives. The investigation revealed that the majority of the synthesized compounds exhibited an inhibitory effect on the tyrosinase enzyme. Notably, compounds identified as 12 , 16 , 17 , and 28 in the study were found to be particularly effective inhibitors. However, not all derivatives acted as inhibitors; compounds 18 , 19 , and 26 were found to be activators of the tyrosinase enzyme.

Below is a summary of the effects of selected derivatives on tyrosinase activity.

| Compound ID (from study) | Chemical Name/Description | Effect on Tyrosinase |

| 12 | N'-(1-(4-aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide | Inhibitor |

| 16 | Thiosemicarbazone derivative | Inhibitor |

| 17 | Thiosemicarbazone derivative | Inhibitor |

| 18 | Thiosemicarbazone derivative | Activator |

| 19 | Thiosemicarbazone derivative | Activator |

| 26 | p-tosylhydrazone derivative | Activator |

| 28 | p-tosylhydrazone derivative | Inhibitor |

This table is based on findings from a study on derivatives of 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide.

The carbohydrazide functional group is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. For instance, different carbohydrazide derivatives have been synthesized and evaluated as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism and a target for anti-diabetic drugs. nih.gov In such studies, certain 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives demonstrated excellent in vitro inhibitory potential against DPP-IV. nih.gov

Furthermore, derivatives incorporating the furan moiety, such as benzofuran–thiazolylhydrazones, have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are targets for treating depression and Parkinson's disease. nih.gov These studies underscore the broad potential of the carbohydrazide scaffold, often built upon a furan core, to generate potent and selective enzyme inhibitors for various therapeutic targets.

Glucose-6-phosphatase (G6Pase) is a critical enzyme in carbohydrate metabolism, catalyzing the final step in both gluconeogenesis and glycogenolysis to produce free glucose. nih.govresearchgate.net As such, it plays a vital role in maintaining blood glucose homeostasis. The activity of G6Pase is often elevated in type 2 diabetes, making it an attractive target for the development of anti-hyperglycemic agents. nih.govresearchgate.net Inhibition of this enzyme can reduce excessive hepatic glucose production. researchgate.net While various compounds have been reviewed and investigated as G6Pase inhibitors, specific studies detailing the inhibitory activity of this compound or its direct derivatives on this particular enzyme are not widely available in the current scientific literature. nih.govresearchgate.netnih.gov

SAH Hydrolase Inhibition

Specific studies on the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase by this compound have not been detailed in the existing scientific literature. However, understanding the role of SAH hydrolase and the characteristics of its inhibitors provides a context for potential future investigations.

S-adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine and homocysteine. nih.govwikipedia.org This function is vital for regulating cellular methylation reactions, as SAH is a potent inhibitor of methyltransferases. researchgate.netnih.gov The inhibition of SAH hydrolase can lead to an accumulation of SAH, which in turn impedes essential methylation processes, including the methylation of DNA, RNA, proteins, and phospholipids. nih.gov This disruption of methylation has been targeted for various therapeutic purposes, including antiviral, anticancer, and anti-inflammatory applications. nih.govresearchgate.net

Inhibitors of SAH hydrolase are generally categorized based on their mechanism of action. researchgate.net The most extensively studied are Type I inhibitors, which inactivate the enzyme in a pseudo-irreversible manner. researchgate.net Many of the known inhibitors are nucleoside analogues that mimic the natural substrate or product of the enzyme. nih.govnih.gov These compounds have demonstrated significant biological effects, such as antiviral activity, which is thought to arise from the inhibition of viral mRNA methylation. nih.govnih.gov

While furan-containing compounds are known for a wide range of biological activities, the current body of research on SAH hydrolase inhibitors has primarily focused on adenosine analogues. nih.govwisdomlib.org Future research could explore whether the structural motifs of this compound or its derivatives could be adapted to interact with the active site of SAH hydrolase, potentially leading to the development of novel, non-nucleoside inhibitors.

Structure-Activity Relationship (SAR) Analysis

A detailed structure-activity relationship (SAR) analysis specifically for this compound is not extensively documented. However, SAR studies on related furan and carbohydrazide derivatives provide valuable insights into how structural modifications can influence their biological activities.

Impact of Substituents on Biological Activities

The biological profile of furan-containing compounds is significantly influenced by the nature and position of substituents on the furan ring. nih.govorientjchem.org The furan ring itself is a versatile scaffold in medicinal chemistry, known to be a structural component in many pharmacologically active compounds.

Substitutions at the 2- and 5-positions of the furan ring are often critical for biological activity. orientjchem.org For instance, the presence of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activities of furan derivatives. orientjchem.org The methyl group in this compound, being an electron-donating group, could modulate the electronic properties of the furan ring and thereby its interaction with biological targets. Studies on furan fatty acids have shown that methyl or dimethyl substituents on the furan ring are present in compounds with anti-inflammatory effects. nih.gov

The carbohydrazide moiety (–CONHNH₂) and its derivatives, such as hydrazones, are known pharmacophores that contribute to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The SAR of hydrazide-hydrazones has been studied, revealing that the nature of the substituents on the aromatic rings linked to the hydrazide-hydrazone core plays a pivotal role in their inhibitory activities against enzymes like laccase. mdpi.com For example, in a series of hydrazide-hydrazones, the presence of a slim salicylic aldehyde framework was found to be important for the stabilization of the molecule within the enzyme's substrate-binding pocket. mdpi.com

In a study of anticancer carbohydrazide derivatives bearing a furan moiety, the substitution pattern on a phenyl ring attached to the hydrazide linker significantly impacted cytotoxicity against A549 human lung cancer cells. researchgate.net

Table 1: Cytotoxic Activity of Furan-Carbohydrazide Derivatives on A549 Cancer Cells

| Compound ID | Substituent (R) | IC50 (µM) |

|---|---|---|

| 3c | 4-Cl | Not specified below 400 µM on normal cells |

| 3e | 4-OH | 43.38 |

| 3g | 2,4-di-Cl | Inactive |

This table is based on data for a series of N-benzylidene-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole-2-carbohydrazide derivatives, not this compound. The data is presented to illustrate the impact of substituents on the biological activity of related furan-hydrazide structures. researchgate.net

Ligand-Receptor Interactions

Specific ligand-receptor interaction studies for this compound are not available. However, research on analogous structures provides a basis for understanding the potential interactions of the furan and carbohydrazide moieties. The furan ring can act as a bioisostere for other aromatic rings like phenyl, offering a different balance of hydrophilic and lipophilic properties which can be advantageous in drug design. orientjchem.orgijabbr.com

The oxygen atom in the furan ring can participate in hydrogen bonding, which is a critical interaction for ligand binding to receptors. ijabbr.com The entire furan ring can also engage in π–π stacking interactions with aromatic residues in a receptor's binding site. nih.gov For example, in a study of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease, the furan ring was found to be deeply buried in the S2 site of the enzyme, having a π-π stacking interaction with a histidine residue. nih.gov

The carbohydrazide linker provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), which are key features for anchoring a ligand to a receptor. mdpi.com In docking studies of hydrazide-hydrazone derivatives with the enzyme laccase, the hydrazide-hydrazone linker was crucial for forming hydrogen bonds within the active site. mdpi.com

In the context of β-adrenergic receptors, ligand interactions often involve hydrogen bonds with specific aspartic acid and asparagine residues in the binding pocket. mdpi.com While not directly related to this compound, these studies highlight the types of interactions that are critical for the binding of small molecules to protein targets. The combination of the aromatic furan ring and the hydrogen-bonding capabilities of the carbohydrazide group in this compound suggests that it has the potential to interact with various biological receptors through a combination of hydrophobic and polar interactions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| S-adenosyl-L-homocysteine |

| Adenosine |

| Homocysteine |

| N-benzylidene-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole-2-carbohydrazide |

V. Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a biological target, such as a protein.

Molecular docking studies have been instrumental in identifying potential binding sites and estimating the binding affinity of furan-based compounds to various biological targets. For instance, derivatives containing a "2-methylfuran-3-yl" moiety have been investigated as potential inhibitors of the influenza virus hemagglutinin (HA) protein, a trimeric glycoprotein (B1211001) essential for viral entry into host cells. researchgate.net

Docking calculations for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include the "2-methylfuran-3-yl" scaffold, have predicted a possible binding pocket located in the stem region of the H3 HA trimer. researchgate.netexplorationpub.com This site is analogous to the binding pocket of other known fusion inhibitors like TBHQ and arbidol. researchgate.netexplorationpub.com The docking scores, which estimate the binding affinity, suggest that these compounds can form a stable complex with the HA protein. While specific binding energy values for "2-Methylfuran-3-carbohydrazide" are not detailed in the available literature, docking studies on similar furan-azetidinone hybrids against bacterial enzymes have reported Glide Scores (GScore) as low as -9.195 and Emodel values of -73.407 kcal/mol, indicating strong predicted affinity for their respective targets. ijper.org These scoring functions account for the physics of the binding process, including lipophilic interactions, hydrogen bonding, and electrostatic energies. ijper.org

| Compound Type | Target | Docking Score (Example) | Binding Energy (Emodel, kcal/mol) | Reference |

|---|---|---|---|---|

| Furan-azetidinone Hybrid | Enoyl Reductase (E. coli) | -9.195 (GScore) | -73.407 | ijper.org |

| 1-Benzofuran-2-carbohydrazide | Anti-TB Target (1BAG) | -5.755 (Docking Score) | Not Reported | researchgate.net |

| Furan-derived Chalcone | GlcN-6-P Synthase | Not Reported | Not Reported | nih.gov |

| Spirothiazolidinone (2-methylfuran-3-yl) | H3 HA Trimer | Not Reported | Not Reported | researchgate.netexplorationpub.com |

Beyond predicting where and how strongly a ligand binds, molecular docking elucidates the specific interactions that stabilize the ligand-target complex. For derivatives of "this compound" targeting the H3 HA trimer, docking simulations predict multiple hydrophobic interactions with surrounding residues in the binding pocket. explorationpub.com Furthermore, the nitrogen atom of the carboxamide bridge is predicted to form crucial hydrogen bonds with the side chain carboxyl group of glutamic acid (Glu57) in one HA2 subunit and the main chain carbonyl of arginine (Arg54) in an adjacent HA2 subunit. explorationpub.com

In studies of other furan-based carbohydrazides, different types of interactions have been observed depending on the target. For example, the docking of furan-azetidinone hybrids into bacterial enoyl reductase revealed that pi-pi stacking interactions between the phenyl groups of the ligand and phenylalanine (Phe94) and tyrosine (Tyr146) residues at the active site are critical for binding. ijper.org These non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking, are fundamental to the molecular recognition process and the compound's mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods can predict a wide range of molecular properties, including thermodynamic and kinetic parameters, without the need for empirical data.

Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been employed to investigate the thermodynamic stability and reactivity of furan-based carbohydrazide (B1668358) derivatives. nanobioletters.com These calculations provide access to key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nanobioletters.com For a series of furan-based carbohydrazides, calculated energy gaps ranged from 2.77 eV to 4.10 eV, indicating varying levels of stability based on their substituents. nanobioletters.com

Other calculated parameters like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) also inform the molecule's reactivity. nanobioletters.com Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nanobioletters.com Studies on furan (B31954) have used advanced methods like Gaussian 4 (G4) to calculate thermodynamic properties such as the enthalpy of formation, which for furan was found to be -9.261 kcal/mol, in good agreement with experimental data. researchgate.net

| Compound/Derivative Family | Computational Method | Calculated Parameter | Typical Value/Range | Reference |

|---|---|---|---|---|

| Furan-based Carbohydrazides | DFT (B3LYP/6-31G(d)) | HOMO-LUMO Energy Gap | 2.77 - 4.10 eV | nanobioletters.com |

| Furan | G4 | Enthalpy of Formation | -9.261 kcal/mol | researchgate.net |

| (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide | DFT | HOMO-LUMO Energies | Not specified | rsc.org |

| 2-Methylfuran | CBS-QB3, G3 | Potential Energy Surfaces | Reaction Dependent | researchgate.net |

Theoretical kinetics investigates the rates and mechanisms of chemical reactions. Quantum chemical methods can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information is then used in theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to compute temperature- and pressure-dependent rate constants.

Studies on the pyrolysis of 2-methylfuran, the core heterocyclic component of "this compound," have utilized high-level quantum chemical methods (CBS-QB3, CBS-APNO, and G3) to characterize its unimolecular decomposition pathways. researchgate.net These calculations revealed that the decomposition proceeds through hydrogen atom transfer reactions and carbene intermediates, leading to ring-opening. researchgate.net Similarly, the kinetics of reactions between furan derivatives like 2-acetylfuran (B1664036) and hydroxyl radicals have been studied theoretically, showing that OH-addition reactions dominate at low temperatures while H-abstraction becomes more important at higher temperatures. researchgate.net These computational approaches provide fundamental insights into the reaction mechanisms and stability of the furan ring system under various conditions.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org It is a critical first step in most computational studies, as the biological activity of a molecule is intimately linked to its three-dimensional shape. Energy minimization is the process of finding the molecular geometry with the lowest potential energy, which corresponds to the most stable conformation. hakon-art.com

The process begins with the 2D structure of "this compound," which is then converted into a 3D model. This initial model is subjected to energy minimization using various algorithms, such as steepest descent or conjugate gradient methods, which iteratively adjust the geometry to find a local or global energy minimum. hakon-art.com This refinement is performed using force fields from molecular mechanics (e.g., MM2, Augmented MM3) or more accurate quantum mechanical methods. hakon-art.comupenn.edu

For a flexible molecule like "this compound," which has several rotatable bonds, a simple minimization might only find a local minimum. Therefore, a systematic conformational search is often performed. This involves rotating the molecule around its flexible dihedral angles and performing an energy minimization for each resulting conformation. researchgate.net The output is a conformational energy surface, which maps the potential energy as a function of the dihedral angles. researchgate.net The conformation with the lowest energy on this surface is identified as the global minimum energy conformation, which is the most stable arrangement of the molecule in a vacuum. This low-energy conformer is then typically used as the starting point for molecular docking simulations to ensure that the interaction with the biological target is assessed from a thermodynamically favorable state. hakon-art.com

Computational Modeling for Binding Affinity and Selectivity

Computational modeling plays a crucial role in estimating the binding affinity of this compound derivatives to their target proteins and in predicting their selectivity. Techniques such as molecular docking and molecular dynamics (MD) simulations are frequently employed to explore the conformational space of the ligand-protein complex and to calculate the free energy of binding.

Molecular docking studies on analogous compounds, such as benzofuran (B130515) carbohydrazide derivatives, have been instrumental in identifying key interactions within the binding pocket of target enzymes. For instance, in studies of 3-methyl-1-benzofuran-2-carbohydrazide, docking simulations revealed the importance of hydrogen bonding and van der Waals interactions with specific amino acid residues for the stabilization of the complex. The docking scores from such studies often correlate with experimentally determined biological activities, providing a reliable method for prioritizing compounds for synthesis and further testing.

Molecular dynamics simulations offer a more dynamic and realistic representation of the binding event. For pyrazole-3-carbohydrazide derivatives, MD simulations have been used to assess the stability of the ligand-receptor complexes over time. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and allow for the calculation of binding free energies, which are often more accurate than docking scores alone. Such studies have demonstrated that the most active compounds typically exhibit more stable interactions and a greater number of hydrogen bonds throughout the simulation.

The selectivity of furan derivatives has also been investigated using computational approaches. An in silico study on furan and pyrazine (B50134) derivatives as potential antidiabetic agents used molecular dynamics simulations with the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method to predict selectivity. The results indicated that certain furan derivatives were more selective for one aldose reductase isoenzyme over another, as evidenced by significantly lower binding free energy values. researchgate.net This highlights the power of computational methods to dissect the molecular basis of selectivity.

Interactive Table: Representative Docking Scores of Related Carbohydrazide Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzofuran-carbohydrazide | Various bacterial proteins | -4.476 to -6.726 | MET, ARG, LEU, TYR, GLY |

| Pyrazole-carbohydrazide | Cannabinoid Receptor 1 (CB1) | Not specified | Lys192 |

| Furan Derivatives | Aldose Reductase (1Z89) | -7.36 | Not specified |

In Silico Studies for Resistance Mechanisms

In silico studies are also pivotal in understanding and predicting the mechanisms by which pathogens or cancer cells might develop resistance to this compound-based therapeutic agents. Molecular docking and MD simulations can be used to investigate how mutations in the target protein affect ligand binding.

For example, in the context of antitubercular drug discovery, computational studies on pyrazole-based pyridine-4-carbohydrazide derivatives have been conducted to evaluate their efficacy against drug-resistant strains of Mycobacterium tuberculosis. These studies often involve docking the compounds into the active site of both the wild-type and mutant forms of the target enzyme, such as enoyl acyl carrier protein reductase (InhA). By comparing the binding energies and interaction patterns, researchers can predict whether a compound is likely to remain effective against resistant strains.

Vi. Potential Applications and Future Research Directions

Medicinal Chemistry Applications

The furan (B31954) nucleus is a crucial scaffold in many physiologically active compounds, and the carbohydrazide (B1668358) group is a recognized pharmacophore, a part of a molecule responsible for its biological activity. orientjchem.org The combination of these two in 2-Methylfuran-3-carbohydrazide makes it a compound of significant interest in medicinal chemistry. Furan derivatives are known to exhibit a wide range of therapeutic properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. orientjchem.orgwisdomlib.org

This compound serves as an excellent lead compound in drug discovery. Its structure can be systematically modified to generate a library of new derivatives for biological screening. The reactivity of the carbohydrazide group allows for the straightforward synthesis of more complex molecules. For instance, it can react with various aldehydes and ketones to form Schiff bases or undergo cyclization reactions to create other heterocyclic systems like 1,3,4-oxadiazoles. These new structures can then be tested for various biological activities, such as enzyme inhibition. This approach is central to identifying novel therapeutic agents.

The pharmaceutical potential of furan derivatives is well-documented. orientjchem.orgscirp.org 2-Methylfuran, the parent structure, is used as a chemical intermediate for several pharmaceutical products, including antimalarial drugs. furan.comnih.gov Derivatives of this compound are explored for their potential to act as specific enzyme inhibitors, for example, against tyrosinase. Furthermore, related furan-based compounds have demonstrated significant antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa, suggesting a potential application in combating persistent infections. nih.gov

Table 1: Investigated Biological Activities of Furan Derivatives

| Activity | Target/Application | Example Compound Class |

|---|---|---|

| Antibacterial | Pathogenic Bacteria (e.g., S. aureus) | Furan Carboxylates orientjchem.org |

| Anticancer | Cancer Cell Lines (e.g., HeLa) | Furan Carboxylate Derivatives orientjchem.org |

| Antiviral | Viruses (e.g., HIV, Influenza) | General Furan Derivatives orientjchem.org |

| Anti-inflammatory | COX Enzymes | General Furan Derivatives orientjchem.org |

| Antibiofilm | Pseudomonas aeruginosa | Furan-2-carboxamides nih.gov |

Agrochemical Applications

Beyond medicine, furan derivatives have found utility as plant-protecting agents. scirp.org Furfural, a related compound, is an active ingredient in some nematicide formulations used in agriculture to protect crops from parasitic worms. scirp.org The biological activity inherent in the furan structure suggests that derivatives of this compound could be investigated for potential use as pesticides, herbicides, or fungicides. The development of new, effective, and environmentally safer agrochemicals is a continuous area of research where this compound could serve as a valuable synthetic starting point.

Materials Science Applications